molecular formula C11H13N5O2 B5192808 N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine

N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine

Cat. No.: B5192808
M. Wt: 247.25 g/mol
InChI Key: PACODMUQLZTOQX-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine is a compound that features both an imidazole and a nitropyridine moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while nitropyridine is a pyridine ring substituted with a nitro group

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c17-16(18)10-2-3-11(14-8-10)13-4-1-6-15-7-5-12-9-15/h2-3,5,7-9H,1,4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACODMUQLZTOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-imidazol-1-ylpropyl)-5-nitropyridin-2-amine is unique due to the combination of the imidazole and nitropyridine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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